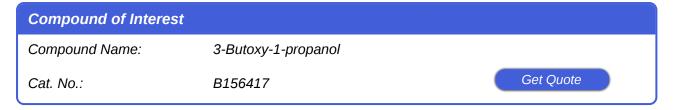


A Technical Guide to the Thermochemical Properties of 3-Butoxy-1-propanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **3-Butoxy-1-propanol** (CAS No: 10215-33-5).[1] Due to the absence of experimentally determined thermochemical data in the current body of scientific literature, this document details the estimation of these properties using the highly reliable Benson group-increment theory.[2][3] This method allows for the calculation of key thermochemical parameters essential for research, process development, and safety assessments.

Estimated Thermochemical Data

The following tables summarize the estimated thermochemical properties of **3-Butoxy-1-propanol** in the ideal gas state at 298.15 K.

Table 1: Estimated Molar Enthalpy of Formation

Property	Symbol	Estimated Value (kJ/mol)
Standard Molar Enthalpy of Formation (Ideal Gas)	ΔHf°(g, 298.15 K)	-538.6

Table 2: Estimated Molar Entropy and Heat Capacity



Property	Symbol	Estimated Value (J/mol·K)
Standard Molar Entropy (Ideal Gas)	S°(g, 298.15 K)	480.2
Molar Heat Capacity (Ideal Gas)	Cp°(g, 298.15 K)	245.8

Methodology: Benson Group-Increment Theory

The thermochemical data presented in this guide were estimated using the Benson group-increment theory, a widely recognized method for approximating the thermochemical properties of organic molecules.[2][3] This approach is based on the principle that the thermochemical properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[2][3]

The estimation process involves the following steps:

- Molecular Decomposition: The molecule of interest, 3-Butoxy-1-propanol, is broken down into its fundamental groups as defined by the Benson group-increment theory. The structure of 3-Butoxy-1-propanol is CH₃-CH₂-CH₂-CH₂-O-CH₂-CH₂-OH.[4][5][6]
- Group Identification: The following Benson groups are identified in the 3-Butoxy-1-propanol molecule:
 - \circ C-(C)(H)3: One terminal methyl group in the butyl chain.
 - C-(C)₂(H)₂: Four internal methylene groups in the butyl and propyl chains.
 - O-(C)(H): The hydroxyl group.
 - C-(O)(H)₂: The methylene group attached to the hydroxyl group.
 - O-(C)₂: The ether oxygen atom.
 - C-(O)(C)(H)₂: The methylene group adjacent to the ether oxygen in the butyl chain and the
 methylene group adjacent to the ether oxygen in the propyl chain.



• Summation of Group Values: The corresponding thermochemical values (enthalpy of formation, entropy, and heat capacity) for each group are obtained from established tables and summed to yield the total estimated property for the molecule.[7][8][9][10]

Table 3: Group Contributions for the Estimation of Thermochemical Properties

Group	ΔHf°(g, 298.15 K) (kJ/mol)	S°(g, 298.15 K) (J/mol·K)	Cp°(g, 298.15 K) (J/mol·K)
C-(C)(H)3	-42.2	127.3	25.7
4 x C-(C) ₂ (H) ₂	-82.4	154.4	88.0
O-(C)(H)	-158.7	122.7	21.0
C-(O)(H) ₂	-33.9	125.2	22.1
O-(C) ₂	-99.6	-20.1	13.0
2 x C-(O)(C)(H) ₂	-60.8	76.9	44.0
Total Estimated Value	-538.6	480.2	245.8

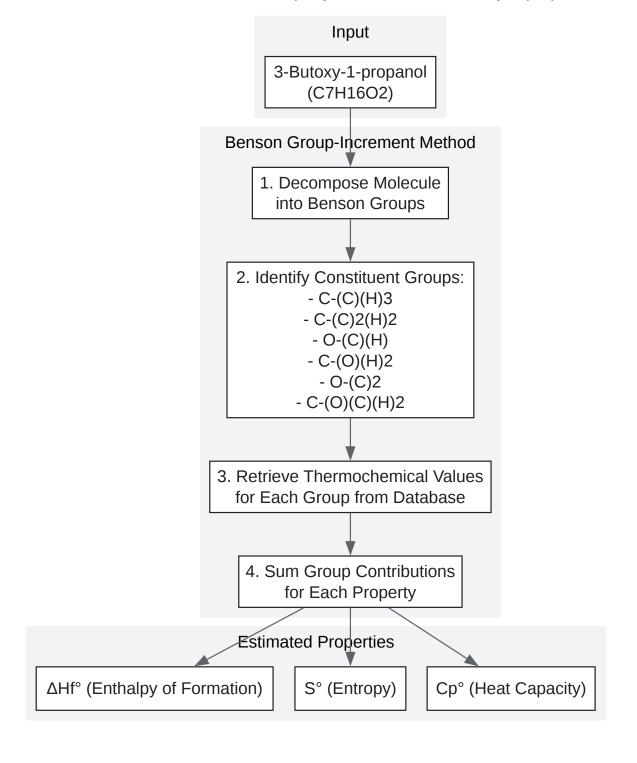
Note: The values for C- $(O)(C)(H)_2$ were approximated from similar ether and alcohol group values due to the unavailability of a specific value in the searched literature.

Visualization of the Estimation Workflow

The following diagram illustrates the logical workflow of the Benson group-increment theory as applied to the estimation of the thermochemical properties of **3-Butoxy-1-propanol**.



Workflow for Thermochemical Property Estimation of 3-Butoxy-1-propanol



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Caption: Estimation workflow using Benson's method.



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References

- 1. 3-Butoxy-1-propanol | lookchem [lookchem.com]
- 2. Heat of formation group additivity Wikipedia [en.wikipedia.org]
- 3. Benson group increment theory Wikipedia [en.wikipedia.org]
- 4. 3-Butoxy-1-propanol | C7H16O2 | CID 82457 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. PubChemLite 3-butoxy-1-propanol (C7H16O2) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nist.gov [nist.gov]
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